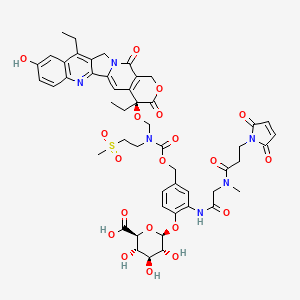

MAC glucuronide alpha-hydroxy lactone-linked SN-38

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MAC glucuronide is a compound that belongs to the class of glucuronides, which are derivatives of glucuronic acid. Glucuronides are formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to various substrates, including drugs, toxins, and endogenous compounds. This process enhances the solubility of these substrates, facilitating their excretion from the body. MAC glucuronide is particularly significant in the field of medicinal chemistry due to its role in drug metabolism and detoxification.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAC glucuronide typically involves the glucuronidation of a precursor compound. This can be achieved through both chemical and enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives, such as bromosugar intermediates, which are reacted with the target compound under specific conditions to form the glucuronide. Enzymatic synthesis, on the other hand, utilizes glucuronosyltransferase enzymes to catalyze the transfer of glucuronic acid from a donor molecule, such as uridine diphosphate glucuronic acid, to the target compound .

Industrial Production Methods

In an industrial setting, the production of MAC glucuronide may involve large-scale enzymatic processes using recombinant glucuronosyltransferase enzymes. These processes are optimized for high yield and purity, often involving the use of bioreactors and controlled reaction conditions to ensure efficient glucuronidation. The resulting product is then purified through various chromatographic techniques to obtain the desired MAC glucuronide .

Chemical Reactions Analysis

Types of Reactions

MAC glucuronide can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Hydroxide ions in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MAC glucuronide may yield carboxylic acid derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

MAC glucuronide has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study glucuronidation reactions and the properties of glucuronides.

Biology: Investigated for its role in the metabolism and detoxification of various endogenous and exogenous compounds.

Medicine: Explored for its potential in drug development, particularly in the design of prodrugs that are activated through glucuronidation.

Mechanism of Action

The mechanism of action of MAC glucuronide involves its interaction with glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid to the target compound. This process enhances the solubility of the compound, facilitating its excretion from the body. The molecular targets of MAC glucuronide include various substrates that undergo glucuronidation, and the pathways involved are primarily those related to phase II metabolism .

Comparison with Similar Compounds

Similar Compounds

Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.

Propofol glucuronide: A metabolite of the anesthetic propofol.

Acyl glucuronides: Metabolites of carboxylic acid-containing drugs.

Uniqueness

MAC glucuronide is unique in its specific structure and the particular substrates it interacts with. Unlike some other glucuronides, MAC glucuronide may have distinct pharmacokinetic properties and specific applications in drug development and detoxification processes .

Biological Activity

MAC glucuronide alpha-hydroxy lactone-linked SN-38 is a derivative of SN-38, the active metabolite of irinotecan, which is a chemotherapeutic agent primarily used in the treatment of colorectal cancer. This compound has garnered interest due to its potential for enhanced therapeutic efficacy and reduced toxicity compared to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacokinetics, cytotoxicity, and mechanisms of action.

- Molecular Formula : C₅₀H₅₄N₆O₂₀S

- Molecular Weight : 1091.06 g/mol

- CAS Number : 2246380-70-9

This compound acts primarily as a topoisomerase I inhibitor , which interferes with DNA replication and transcription, leading to apoptosis in cancer cells. The modification with a glucuronide moiety enhances solubility and stability in biological systems, potentially improving its pharmacological profile.

Pharmacokinetics

Recent studies have demonstrated that MAC glucuronide-linked SN-38 exhibits altered pharmacokinetic properties compared to traditional SN-38. Key findings include:

- Half-Life : The half-life of MAC glucuronide-linked SN-38 is significantly longer than that of SN-38, suggesting prolonged systemic exposure.

- Clearance : This compound shows low clearance rates, indicating better retention within the body and possibly enhanced therapeutic effects.

Table 1: Pharmacokinetic Parameters

| Parameter | MAC Glucuronide α-Hydroxy Lactone-linked SN-38 (1 mg/kg) | MAC Glucuronide α-Hydroxy Lactone-linked SN-38 (3 mg/kg) |

|---|---|---|

| T1/2 (min) | 2187.81 | 2986.94 |

| Cmax (ng/mL) | 3291.42 | 11772.15 |

| AUC_last (min × ng/mL) | 2,495,425.63 | 10,577,105.23 |

| AUC_INF (min × ng/mL) | 2,845,522.93 | 10,884,918.68 |

| CL (mL/min/kg) | 0.35 | 0.28 |

| Vss (mL/kg) | 863.47 | 818.41 |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

- IC50 Values :

- L540cy cells: 99 ng/mL

- Ramos cells: 105 ng/mL

These values indicate that the compound retains significant cytotoxic activity against these cell lines, comparable to other formulations of SN-38.

Case Studies and Clinical Implications

- Combination Therapy : In studies combining MAC glucuronide-linked SN-38 with EGFR inhibitors, enhanced apoptosis was observed in irinotecan-resistant gastric cancer cells. This suggests potential applications in overcoming drug resistance in cancer therapy .

- Pharmacokinetic Studies : An in vivo study demonstrated that albumin-conjugated forms of MAC glucuronide-linked SN-38 exhibited superior pharmacokinetic profiles compared to free SN-38, indicating that conjugation strategies may enhance therapeutic efficacy while minimizing side effects .

Properties

Molecular Formula |

C50H54N6O20S |

|---|---|

Molecular Weight |

1091.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[[[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl]oxymethyl-(2-methylsulfonylethyl)carbamoyl]oxymethyl]-2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-methylamino]acetyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C50H54N6O20S/c1-5-27-28-18-26(57)8-9-32(28)52-40-29(27)20-56-34(40)19-31-30(45(56)65)23-72-48(68)50(31,6-2)74-24-54(15-16-77(4,70)71)49(69)73-22-25-7-10-35(75-47-43(64)41(62)42(63)44(76-47)46(66)67)33(17-25)51-36(58)21-53(3)37(59)13-14-55-38(60)11-12-39(55)61/h7-12,17-19,41-44,47,57,62-64H,5-6,13-16,20-24H2,1-4H3,(H,51,58)(H,66,67)/t41-,42-,43+,44-,47+,50-/m0/s1 |

InChI Key |

NHFWTJBKZBYDGH-GVAVQZEZSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OCN(CCS(=O)(=O)C)C(=O)OCC5=CC(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)NC(=O)CN(C)C(=O)CCN7C(=O)C=CC7=O)C2=NC8=C1C=C(C=C8)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.